molecular formula C9H14O3 B2754520 Ethyl 2-(oxetan-3-ylidene)butanoate CAS No. 2157157-35-0

Ethyl 2-(oxetan-3-ylidene)butanoate

Cat. No.: B2754520
CAS No.: 2157157-35-0
M. Wt: 170.208
InChI Key: CWIGQBFCWJMCHX-UHFFFAOYSA-N
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Description

Ethyl 2-(oxetan-3-ylidene)butanoate is a chemical compound with the CAS Number: 2157157-35-0. It has a molecular weight of 170.21 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI Code for this compound is 1S/C9H14O3/c1-3-8(7-5-11-6-7)9(10)12-4-2/h3-6H2,1-2H3 .


Physical and Chemical Properties Analysis

This compound is stored at 4°C and protected from light .

Scientific Research Applications

1. Biofuel Production

  • 2-Butanol and Butanone Production : A study explored the production of 2-butanol and its chemical precursor butanone (methyl ethyl ketone – MEK) in Saccharomyces cerevisiae. This research is significant for biofuel production, demonstrating the utility of a TEV-protease based expression system for producing these chemicals (Ghiaci, Norbeck, & Larsson, 2014).
  • Potential as Spark Ignition Engine Fuel : Another study evaluated 2-butanone (MEK) as a potential biofuel in spark ignition engines. This research highlights the fuel's characteristics compared to conventional gasoline and ethanol, indicating its potential use in future biofuel applications (Hoppe et al., 2016).

2. Organic Synthesis

  • Phosphine-Catalyzed Annulation : Research demonstrated the use of ethyl 2-methyl-2,3-butadienoate in phosphine-catalyzed [4 + 2] annulation, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This method is significant in organic synthesis for producing highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

3. Biochemistry

  • Inhibitors in Biochemistry : A study found ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate as a new class of inhibitors for sortase A transpeptidase, which is significant for tackling Gram-positive pathogens. This discovery is crucial in the development of new therapeutic agents (Maggio et al., 2016).

4. Photocatalysis

  • Photoinduced Oxidative Annulation : Another study explored the photoinduced direct oxidative annulation of various organic compounds, including ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates. This research is significant in the field of photocatalysis, providing access to highly functionalized polyheterocyclic compounds (Zhang et al., 2017).

Safety and Hazards

The safety information for Ethyl 2-(oxetan-3-ylidene)butanoate indicates that it is harmful. The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

Future Directions

The future directions for the study of Ethyl 2-(oxetan-3-ylidene)butanoate and related compounds could involve further exploration of their synthesis, reactivity, and potential applications. For instance, the synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling .

Mechanism of Action

Mode of Action

. This suggests that Ethyl 2-(oxetan-3-ylidene)butanoate may interact with its targets through a similar mechanism, leading to changes at the molecular level.

Biochemical Pathways

Oxetanes are known to be involved in various biochemical processes, but the exact pathways and downstream effects of this specific compound require further investigation .

Properties

IUPAC Name

ethyl 2-(oxetan-3-ylidene)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-8(7-5-11-6-7)9(10)12-4-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIGQBFCWJMCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1COC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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